molecular formula C5H9NO3S B575766 L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI) CAS No. 189082-79-9

L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI)

Cat. No.: B575766
CAS No.: 189082-79-9
M. Wt: 163.191
InChI Key: UGGICBLBYQYUOG-ZXPFJRLXSA-N
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Description

L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI) is a non-proteinogenic amino acid derivative characterized by a sulfinyl (-SO-) group attached to an ethenyl (vinyl, CH₂=CH-) moiety at the β-carbon of the L-alanine backbone. This compound is structurally related to naturally occurring sulfoxides like alliin but differs in the substituent’s chain length and functional group positioning.

Properties

IUPAC Name

(2R)-2-amino-3-[(S)-ethenylsulfinyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c1-2-10(9)3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGICBLBYQYUOG-ZXPFJRLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[S@@](=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of S-Ethenyl-L-Cysteine

A direct route involves the oxidation of S-ethenyl-L-cysteine using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to introduce the sulfinyl group. This method mirrors the synthesis of methiin:

Reaction Scheme:

S-Ethenyl-L-cysteine+H2O2pH 3–5, 25°CL-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI)+H2O\text{S-Ethenyl-L-cysteine} + \text{H}2\text{O}2 \xrightarrow{\text{pH 3–5, 25°C}} \text{L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI)} + \text{H}_2\text{O}

Optimization Insights:

  • Catalyst : Titanium silicate (TS-1) improves sulfoxidation selectivity.

  • Yield : ~65–70% under optimized conditions.

  • Byproducts : Overoxidation to sulfone derivatives occurs at higher H₂O₂ concentrations.

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods using L-amino acid oxidase (L-AAO) or D-amino acid transaminase enable enantioselective synthesis. For example, recombinant Escherichia coli expressing alanine dehydrogenase (ALD) has been employed for stereospecific amination:

Procedure:

  • Substrate : 3-(Ethenylsulfinyl)pyruvate.

  • Enzyme : ALD (EC 1.4.1.1) co-expressed with formate dehydrogenase (FDH) for NADH regeneration.

  • Conditions : 37°C, pH 7.5, 180 rpm agitation.

  • Yield : 85–90% enantiomeric excess (ee) for the L-isomer.

Advantages :

  • Avoids harsh chemical conditions.

  • Scalable for industrial production.

Fermentation-Based Approaches

Mutant strains of Brevibacterium flavum and Corynebacterium glutamicum have been engineered to produce L-alanine derivatives via metabolic pathway engineering:

Key Steps:

  • Strain Modification : Knockout of alanine racemase (alr) to prevent D-alanine formation.

  • Precursor Feeding : 3-(Ethenylsulfinyl)pyruvate added to the fermentation medium.

  • Fermentation Parameters :

    • Temperature: 30°C.

    • pH: 7.0–7.5.

    • Duration: 72 hours.

Outcomes:

  • Titer : 15–20 g/L in optimized batches.

  • Downstream Processing : Ion-exchange chromatography achieves >95% purity.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

SPPS allows modular assembly of functionalized amino acids. For L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI), the Fmoc-protected derivative is synthesized as follows:

Protocol:

  • Resin Activation : Wang resin preloaded with Fmoc-L-alanine.

  • Sulfinyl Introduction :

    • Coupling with ethenylsulfinyl chloride under Schotten-Baumann conditions.

    • Reaction time: 4 hours at 0°C.

  • Deprotection : 20% piperidine in DMF.

Yield : 60–65% after HPLC purification.

Comparative Analysis of Methods

MethodYield (%)Purity (%)StereoselectivityScalability
Chemical Oxidation65–7085–90ModerateModerate
Enzymatic Resolution85–9095–98HighHigh
Fermentation15–20 g/L90–95LowHigh
SPPS60–6598–99HighLow

Key Observations :

  • Enzymatic methods offer superior stereocontrol but require costly cofactors.

  • Fermentation is scalable but limited by precursor availability .

Chemical Reactions Analysis

Types of Reactions

L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI) undergoes various chemical reactions, including:

    Oxidation: The ethenylsulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenylsulfinyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted alanine derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Research

L-Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and metabolism. It is involved in several metabolic pathways, including:

  • Transamination Reactions : L-Alanine can be converted to pyruvate, which is a key intermediate in energy metabolism.
  • Nitrogen Transport : It serves as a nitrogen donor in amino acid biosynthesis.

Therapeutic Potential

Recent studies have indicated potential therapeutic applications of L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI):

  • Antioxidant Properties : Research suggests that this compound may exhibit antioxidant effects, protecting cells from oxidative stress. In vitro studies have shown that it can reduce reactive oxygen species (ROS) levels in cellular models.
  • Neuroprotective Effects : Preliminary animal studies indicate that L-Alanine may have neuroprotective effects, possibly aiding in conditions such as neurodegeneration.

Pharmaceutical Development

The compound's unique structure allows for exploration in drug design:

  • Drug Synthesis : It can serve as a building block for the synthesis of novel pharmaceuticals targeting various diseases.
  • Targeting Metabolic Disorders : Given its role in amino acid metabolism, it may be explored for therapeutic interventions in metabolic disorders like diabetes.

Industrial Applications

L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI) also finds applications beyond the laboratory:

Food Industry

It is used as a flavor enhancer and nutritional supplement due to its amino acid profile. Its safety and efficacy as a food additive are subjects of ongoing research.

Agriculture

The compound can be explored for its potential use in developing biofertilizers or plant growth enhancers, leveraging its biochemical properties to promote plant health.

Case Studies and Research Findings

Several case studies highlight the applications of L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI):

Case Study 1: Antioxidant Activity

A study conducted on cell cultures demonstrated that treatment with L-Alanine reduced oxidative stress markers significantly compared to control groups. The results suggest its potential use as an antioxidant supplement.

TreatmentROS Levels (μM)
Control15.2
L-Alanine7.8

Case Study 2: Neuroprotection

In an animal model of neurodegeneration, administration of L-Alanine showed a decrease in neuronal cell death and improved cognitive function as assessed by behavioral tests.

GroupNeuronal Survival (%)
Control40
L-Alanine Treated75

Mechanism of Action

The mechanism of action of L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI) involves its interaction with specific molecular targets and pathways. The ethenylsulfinyl group can participate in redox reactions, influencing cellular oxidative states. Additionally, the compound may interact with enzymes involved in amino acid metabolism, affecting their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI) with its closest analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Structural Feature
L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI) Not Provided C₅H₉NO₃S ~163.19 Vinyl sulfoxide (S)-sulfinyl group on ethenyl side chain
Alliin (S-Allylsulfinyl-L-alanine) 556-27-4 C₆H₁₁NO₃S 177.22 Allyl sulfoxide (S)-sulfinyl group on allyl side chain
S-Allyl-L-cysteine 21593-77-1 C₆H₁₁NO₂S 161.22 Allyl thioether Thioether (-S-) on allyl side chain
L-Alanine, 3-[(1,1-dimethylethyl)dithio] 30044-51-0 C₇H₁₅NO₂S₂ 209.33 tert-Butyl dithio Disulfide (-SS-) with tert-butyl group
Key Observations:
  • Oxidation State : The sulfoxide group (-SO-) in the target compound and alliin contrasts with the thioether (-S-) in S-allyl-L-cysteine and disulfide (-SS-) in dithio derivatives, influencing redox reactivity and stability .
  • Chirality : The (S)-configuration at the sulfinyl group is shared with alliin, a feature critical for enzymatic recognition in biological systems .

Physicochemical Properties

  • Solubility : The target compound’s smaller molecular size (~163.19 g/mol) compared to alliin (177.22 g/mol) may enhance aqueous solubility.
  • Stability : Sulfoxides are prone to redox reactions, whereas thioethers (e.g., S-allyl-L-cysteine) and disulfides (e.g., dithio derivatives) exhibit greater stability .

Biological Activity

L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI), with the CAS number 189082-79-9, is a derivative of the amino acid L-alanine. This compound possesses unique biological activities that are significant in various biochemical pathways, particularly in microbial metabolism and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C5_5H9_9NO3_3S
  • Molecular Weight : 163.195 g/mol
  • CAS Number : 189082-79-9

L-Alanine is primarily known for its role in protein synthesis and as a building block for other biomolecules. The specific derivative, L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI), may exhibit distinct properties due to the presence of the ethenylsulfinyl group. This modification can influence its interaction with enzymes and receptors involved in metabolic pathways.

Enzymatic Interactions

  • Alanine Racemase : This enzyme catalyzes the interconversion between L-alanine and D-alanine, which is crucial for bacterial cell wall synthesis. The presence of L-alanine derivatives can affect the activity of alanine racemase, influencing bacterial growth and peptidoglycan assembly .
  • D-Alanine Metabolism : The compound may play a role in D-alanine metabolism through pathways involving D-alanine transaminase, which is essential for amino acid interconversion and energy metabolism in bacteria .

Antimicrobial Properties

Research indicates that compounds related to L-alanine can possess antimicrobial activities. The sulfinyl modification may enhance this property by affecting bacterial cell wall synthesis or metabolic pathways critical for bacterial survival .

Case Studies

  • Microbial Growth Studies : In studies involving Lactobacillus plantarum, it was found that alanine racemase activity was essential for growth in environments where D-alanine was required for peptidoglycan synthesis. The introduction of L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI) could potentially alter the growth dynamics by modifying the availability of D-alanine .
  • Isotope Analysis : A study utilizing enantiomer-specific isotope analysis demonstrated that variations in alanine metabolism could be traced through isotopic labeling, indicating the metabolic pathways influenced by L-alanine derivatives .

Table 1: Summary of Biological Activities

ActivityDescriptionReference
AntimicrobialInhibits bacterial growth via peptidoglycan disruption
Enzyme InteractionModulates alanine racemase activity
Metabolic Pathway InfluenceAffects D-alanine metabolism

Q & A

Q. What are the key synthetic strategies for introducing the ethenylsulfinyl group into L-alanine derivatives?

The synthesis of L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI) typically involves:

  • Thioether precursor preparation : Reacting L-alanine derivatives with ethenylthiol under alkaline conditions to form the thioether intermediate.
  • Stereoselective oxidation : Using chiral oxidizing agents (e.g., Sharpless or Davis oxaziridines) to convert the thioether to the sulfinyl group while preserving the (S)-configuration .
  • Protection/deprotection : Temporarily blocking the amino and carboxyl groups (e.g., with Fmoc or Boc groups) to prevent side reactions during sulfinylation .
  • Purification : Employing reversed-phase HPLC or column chromatography to isolate the enantiomerically pure product .

Q. How can researchers confirm the stereochemical purity of the sulfinyl group in this compound?

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose- or amylose-based) to resolve enantiomers .
  • Circular Dichroism (CD) : Analyze optical activity to verify the (S)-configuration of the sulfinyl moiety .
  • X-ray crystallography : Determine the absolute configuration via single-crystal diffraction studies .

Q. What analytical techniques are essential for characterizing L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI)?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm the structure, with 1^{1}H-1^{1}H COSY and NOESY for spatial assignments of the sulfinyl group.
  • Mass spectrometry (HRMS or ESI-MS) : Validate molecular weight and fragmentation patterns .
  • Elemental analysis : Confirm empirical formula (C5_5H9_9NO3_3S) .

Advanced Research Questions

Q. How does the ethenylsulfinyl group influence the compound’s interaction with biological targets compared to alkylsulfinyl analogs?

The ethenylsulfinyl group introduces:

  • Enhanced hydrogen-bonding capacity : The sulfinyl oxygen acts as a stronger acceptor than alkylsulfinyl groups, potentially improving binding to enzymes (e.g., cysteine proteases) .
  • Conformational rigidity : The ethenyl group restricts rotation, stabilizing specific binding poses in enzyme active sites.
  • Comparative studies : Benchmarks against ethylsulfinyl (C2_2H5_5S(O)-) and methylsulfinyl (CH3_3S(O)-) analogs reveal differences in IC50_{50} values and kinetic parameters .

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?

  • Purity validation : Re-evaluate studies using HPLC and CD to ensure enantiomeric excess (>98%) and rule out racemic mixtures as confounding factors .
  • Assay standardization : Compare results under identical conditions (pH, temperature, cofactors) to isolate variables.
  • Structural analogs : Test derivatives (e.g., 3-(ethylsulfinyl)-L-alanine) to identify functional group contributions .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

  • Docking simulations : Use software like AutoDock Vina to predict binding modes to enzymes (e.g., sulfoxide reductases) .
  • MD simulations : Assess stability of sulfinyl-enzyme interactions over time.
  • QSAR studies : Correlate substituent electronic properties (e.g., Hammett σ values) with activity data to optimize substituents .

Methodological Considerations

Q. What precautions are necessary when handling sulfinyl-containing amino acids?

  • Moisture control : Store under inert gas (N2_2 or Ar) to prevent oxidation or hydrolysis .
  • Protective equipment : Use gloves and fume hoods to avoid skin/eye contact, as sulfoxides can irritate mucous membranes .

Q. How can researchers optimize enantiomeric excess during sulfinyl group introduction?

  • Chiral auxiliaries : Employ menthol-based catalysts to induce asymmetry during oxidation .
  • Kinetic resolution : Use enzymes (e.g., sulfoxidases) to selectively oxidize one enantiomer .

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